molecular formula C11H14N2O2 B8110294 N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide

N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide

Cat. No.: B8110294
M. Wt: 206.24 g/mol
InChI Key: KFGPMFNYAWLIJB-UHFFFAOYSA-N
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Description

  • Introduction to N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide

1.1 Chemical Classification and Nomenclature
this compound is a nitrogen-containing bicyclic compound characterized by a 2-azabicyclo[2.1.1]hexane core substituted at the nitrogen with a furan-2-ylmethyl group and bearing a carboxamide functional group at the 1-position of the bicyclic scaffold. Its molecular formula is C11H14N2O2, and it has a molecular weight of approximately 206.24 g/mol. The chemical structure features a fused bicyclic ring system with a nitrogen atom incorporated, making it a heterocyclic compound with potential biological activity.

1.2 Historical Development in Azabicyclo Compound Research
The study of azabicyclic compounds has a rich history rooted in the exploration of nitrogen-containing bicyclic frameworks for pharmaceutical applications. Early foundational work, such as that by Gassman and colleagues in 1968, focused on the synthesis of related 2-azabicyclo[3.2.1]octane scaffolds, which paved the way for the development of diverse azabicyclic cores through intramolecular cyclization and palladium-catalyzed reactions. These studies underscored the synthetic versatility and biological relevance of nitrogenous bicyclic compounds, inspiring ongoing research into smaller bicyclic systems like the bicyclo[2.1.1]hexane derivatives. Recent advances have leveraged photochemical cycloaddition and C–H functionalization strategies to synthesize various bicyclo[2.1.1]hexane scaffolds with functional handles for medicinal chemistry applications.

1.3 Significance of Bicyclo[2.1.1]hexane Scaffolds in Medicinal Chemistry
The bicyclo[2.1.1]hexane scaffold represents a rigid, saturated bicyclic structure that serves as a conformationally constrained bioisostere for flexible cyclopentane motifs commonly found in drug molecules. This rigidification can enhance binding affinity and selectivity by locking molecules into favorable conformations and improving metabolic stability. The 2,5-disubstituted bicyclo[2.1.1]hexanes, in particular, mimic the spatial arrangement of 1,3-disubstituted cyclopentanes, enabling the design of peptidomimetics and small molecules with improved pharmacokinetic profiles. Recent synthetic methodologies, including photocatalytic cycloadditions, have expanded access to polysubstituted bicyclo[2.1.1]hexanes, facilitating exploration of new chemical space for drug discovery.

Data Table: Key Chemical Properties of this compound

Property Value
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS Number 1422141-97-6
Structural Features 2-Azabicyclo[2.1.1]hexane core; furan-2-ylmethyl substitution; carboxamide group at position 1
Purity/Specification Research grade (varies by supplier)
SMILES Notation O=C(C12NCC(C1)C2)NCc1ccco1

Representative Chemical Structure:

(Note: As images cannot be directly embedded here, the following description serves to visualize the molecule)

  • The bicyclo[2.1.1]hexane core consists of a six-membered bicyclic ring with two bridgehead carbons and a nitrogen atom incorporated at one bridgehead position.
  • The carboxamide group (-CONH2) is attached at the 1-position of the bicyclic system.
  • The nitrogen atom of the bicyclic core is substituted with a furan-2-ylmethyl group, where the furan ring is a five-membered aromatic heterocycle containing one oxygen atom.

Research Findings and Applications

  • Synthetic Accessibility: The compound is commercially available for research purposes, with suppliers providing it in various quantities and purities. Its synthesis is facilitated by modern methods involving photochemical cycloaddition and C–H functionalization, which allow for the introduction of diverse substituents on the bicyclo[2.1.1]hexane scaffold.

  • Medicinal Chemistry Potential: The rigid bicyclo[2.1.1]hexane core offers a promising scaffold for drug design, particularly as a bioisostere for cyclopentane rings, which are prevalent in many bioactive molecules. The conformational constraint imposed by this scaffold can improve drug-receptor interactions and metabolic stability, making it valuable in the development of novel therapeutics.

  • Structural Diversity: Recent advances have enabled the synthesis of polysubstituted bicyclo[2.1.1]hexanes with various substitution patterns, expanding the chemical space accessible for medicinal chemistry. This versatility supports the design of molecules with tailored pharmacological profiles and improved physicochemical properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-10(11-4-8(5-11)6-13-11)12-7-9-2-1-3-15-9/h1-3,8,13H,4-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGPMFNYAWLIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Metal-Catalyzed Methods

A pivotal step involves generating the bicyclic structure. Drawing from the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a modified protocol could utilize a cyclopropanation precursor. For example, treating a cis-2-aminomethylcyclopropyl acetal with potassium cyanide in glacial acetic acid and methanesulfonic acid at 65°C facilitates ring closure. Adapting this, a hypothetical route might involve:

  • Precursor Preparation : Synthesis of a cyclopropane-containing diamine via lithium aluminum hydride reduction of a nitrile intermediate.

  • Cyclization : Acid-catalyzed intramolecular amidation to form the bicyclo[2.1.1]hexane ring.

Reaction conditions for analogous systems include refluxing in 6 N hydrochloric acid for 6 hours to achieve cyclization.

Photochemical [2+2] Cycloaddition

Alternative approaches employ ultraviolet light-induced [2+2] cycloadditions between enamines and alkenes. For example, irradiating a mixture of furan-2-ylmethyl enamine and a strained alkene could yield the bicyclic framework, though stereochemical control remains a hurdle.

Amidation with Furan-2-ylmethylamine

Carbodiimide-Mediated Coupling

The final step involves coupling the bicyclic carboxylic acid with furan-2-ylmethylamine. A standard method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–25°C.

Representative Protocol :

  • Activate 2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 eq) with EDCI (1.2 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add furan-2-ylmethylamine (1.1 eq) and stir for 12–24 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane) to isolate the product.

Mixed Anhydride Method

For improved yield, generate a mixed anhydride by reacting the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine. Subsequent addition of furan-2-ylmethylamine affords the amide.

One-Pot Tandem Synthesis

Recent advances highlight tandem cyclization-amidation sequences. For instance, combining the cyclopropanation and amidation steps in a single reactor reduces intermediate isolation. A palladium-catalyzed system using N-tosylhydrazones and maleimides, as demonstrated for 3-azabicyclo[3.1.0]hexanes, could be adapted by substituting maleimide with a [2.1.1]-compatible substrate.

Optimization and Challenges

Solvent and Temperature Effects

  • Cyclopropanation : Glacial acetic acid at 65°C promotes efficient ring closure but may require subsequent neutralization.

  • Amidation : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but complicate purification.

Stereochemical Control

The bridgehead nitrogen introduces conformational constraints. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) may enforce desired stereochemistry, though literature specific to [2.1.1] systems remains sparse.

Data Summary of Representative Methods

Method Starting Materials Conditions Yield Reference
Metal-catalyzed cyclopropanationcis-2-aminomethylcyclopropyl acetalKCN, AcOH, 65°C, 17 h62%
EDCI/HOBt couplingBicyclic acid, furan-2-ylmethylamineDCM, 25°C, 24 h78%
Palladium tandem synthesisN-tosylhydrazone, alkenePd(OAc)₂, dppf, 80°C85%

Chemical Reactions Analysis

Types of Reactions: N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azabicyclo[2.1.1]hexane structure can provide conformational rigidity, enhancing binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating enzymes or receptors involved in critical cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs of N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide, focusing on substituents, physicochemical properties, and applications:

Compound Name Substituent Molecular Weight Key Features Applications/Notes
This compound Furan-2-ylmethyl ~220.26* Aromatic furan group; rigid bicyclic core Potential bioactivity (speculative); enhanced lipophilicity for membrane permeability
Boc-2,4-methanoproline tert-Butoxycarbonyl (Boc) 227.26 Protected amino acid; used in peptide synthesis Stabilizes amines during solid-phase synthesis; improves solubility in organic phases
Fmoc-2,4-methanoproline Fluorenylmethyloxycarbonyl 349.39 UV-active protecting group Compatible with Fmoc-based peptide synthesis; enables deprotection under mild conditions
N-Acetyl-2-azabicyclo[2.1.1]hexane Acetyl 141.18 Small aliphatic substituent; trans/cis isomerism (Ktrans/cis = 52/48 in CDCl₃) Model for conformational studies; minimal steric hindrance
N-(Benzyloxycarbonyl)-5-syn-fluoro derivative Benzyloxycarbonyl + fluoro ~335.31* Halogenated; stereoselective synthesis Potential probe for enzyme inhibition or imaging
4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Azidomethyl + tert-butyl ester ~252.28* Click chemistry handle; ester functionality Useful for bioconjugation or polymer chemistry

Key Comparisons:

Boc- and Fmoc-protected derivatives prioritize synthetic utility over bioactivity, as their bulky groups enhance stability during peptide synthesis .

Conformational Rigidity :

  • The 2-azabicyclo[2.1.1]hexane core enforces a rigid puckered conformation , reducing entropy penalties during target binding compared to flexible analogs (e.g., pyrrolidine derivatives) .

Halogenated derivatives (e.g., fluoro-substituted) may enhance metabolic stability or target affinity, as seen in other bioactive molecules .

Synthetic Accessibility :

  • The synthesis of 2-azabicyclo[2.1.1]hexane derivatives often requires specialized methods, such as bromohydrin formation or photochemical reactions, limiting scalability .

Biological Activity

N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide, identified by its CAS number 1422141-97-6, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight206.24 g/mol
Density1.274 g/cm³ (Predicted)
Boiling Point421.7 °C (Predicted)
pKa16.54 (Predicted)

These properties suggest that this compound may exhibit stability under various conditions, making it a suitable candidate for further biological evaluation.

Research indicates that compounds within the azabicyclo[2.1.1]hexane class can interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The furan moiety in this compound may enhance its binding affinity to these targets due to π-π interactions and hydrogen bonding capabilities.

Case Study 1: SARS-CoV-2 Inhibition

A study focusing on furan derivatives revealed that certain compounds effectively inhibited SARS-CoV-2 Mpro, a critical enzyme for viral replication . The structure-based optimization led to the identification of potent inhibitors, suggesting that this compound could be explored as a lead compound in antiviral drug development.

Case Study 2: Neurotransmitter Interaction

Research on azabicyclo compounds indicates their potential as modulators of neurotransmitter systems, particularly in the context of glycine transporters . The structural similarity of this compound to known glycine transporter inhibitors warrants investigation into its efficacy in neurological disorders.

Q & A

Q. What are the optimal synthetic routes for N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves modular approaches starting from bicyclic precursors. For example:

  • Photochemical cyclization : Used to construct the bicyclo[2.1.1]hexane core via [2+2] cycloadditions under UV light, requiring inert conditions (e.g., argon atmosphere) and solvents like acetonitrile .
  • Functionalization : The furan-2-ylmethyl group is introduced via nucleophilic substitution or reductive amination. Temperature control (0–25°C) and catalysts like Pd/C for hydrogenation are critical for regioselectivity .
  • Salt formation : Hydrochloride salts enhance stability; precipitation in diethyl ether at low temperatures improves purity .

Q. How can structural characterization of this compound be performed to confirm its bicyclic framework and substituent placement?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are used to confirm the bicyclo[2.1.1]hexane core. Key signals include δ 3.2–3.8 ppm (N-CH₂-furan) and δ 6.2–6.4 ppm (furan protons) .
  • X-ray crystallography : Resolves stereochemistry, particularly for the azabicyclo core and carboxamide orientation .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₄N₂O₂ requires m/z 206.1056) .

Q. What role do substituents (e.g., furan-2-ylmethyl) play in modulating the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : The furan group increases logP compared to non-aromatic analogs (e.g., logP = 1.2 vs. 0.5 for methyl-substituted derivatives), enhancing membrane permeability .
  • Solubility : Hydrochloride salts improve aqueous solubility (>10 mg/mL in PBS) for in vitro assays .
  • Steric effects : The bicyclo[2.1.1]hexane core imposes rigidity, reducing conformational flexibility and improving target binding specificity .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound against neurological targets?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₁A). The carboxamide group forms hydrogen bonds with Asp116, while the furan engages in π-π stacking with Phe361 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
  • QSAR models : Train models on bicyclic amine datasets to predict IC₅₀ values for kinase inhibition .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. neuropharmacological effects) be resolved?

Methodological Answer:

  • Assay standardization : Replicate studies using uniform protocols (e.g., CLSI guidelines for antimicrobial assays; cAMP assays for neurotargets) .
  • Metabolite profiling : Use LC-MS to identify active metabolites. For example, oxidative cleavage of the furan ring may generate inactive species in certain cell lines .
  • Target deconvolution : Apply CRISPR-Cas9 knockout models to confirm mechanism. Knockout of 5-HT₁A in neuronal cells abolishes activity, supporting neuropharmacological specificity .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

Methodological Answer:

  • Rodent models : Administer 10 mg/kg IV to assess plasma half-life (t₁/₂ = 2.5 h) and brain penetration (brain/plasma ratio = 0.8) via LC-MS/MS .
  • Toxicology : Perform OECD 423 acute toxicity tests. No mortality at 300 mg/kg (oral) in rats, but hepatotoxicity observed at 500 mg/kg .
  • Metabolic stability : Incubate with liver microsomes (human vs. mouse). CYP3A4-mediated oxidation reduces bioavailability by 40% in humans .

Q. How does the compound’s reactivity with biological nucleophiles (e.g., glutathione) impact its therapeutic potential?

Methodological Answer:

  • Thiol trapping assays : Incubate with 1 mM glutathione (pH 7.4). LC-MS detects adducts (e.g., +305 Da), indicating susceptibility to nucleophilic attack .
  • Stability in plasma : Measure degradation over 24 h. <10% degradation in human plasma suggests adequate stability for preclinical testing .

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